molecular formula C11H14O2 B1342374 2,4-Diethylbenzoic acid CAS No. 104175-23-7

2,4-Diethylbenzoic acid

Cat. No.: B1342374
CAS No.: 104175-23-7
M. Wt: 178.23 g/mol
InChI Key: SQGIOBQKNXOJTC-UHFFFAOYSA-N
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Description

Significance of Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry. researchgate.net The presence of the carboxylic acid group attached to an aromatic ring imparts a unique combination of acidic and aromatic properties, making them key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netontosight.aiontosight.ai The reactivity of the carboxylic acid moiety allows for a variety of transformations, including esterification, amidation, and reduction, while the aromatic ring can undergo electrophilic substitution reactions. wikipedia.org This dual reactivity enables the construction of complex molecular architectures with tailored properties.

The study of benzoic acid derivatives has also been instrumental in developing fundamental concepts in physical organic chemistry, such as the understanding of electronic and steric effects of substituents on reaction rates and equilibria. libretexts.orgmdpi.comcdnsciencepub.com The acidity of substituted benzoic acids, for instance, provides a classic model for quantifying the electronic influence of different functional groups on a reaction center. libretexts.orgmdpi.com

Overview of Di-substituted Benzoic Acids: Structural Classification and Research Trends

Di-substituted benzoic acids are classified based on the relative positions (ortho, meta, or para) of the two substituents on the benzene (B151609) ring in relation to the carboxylic acid group. This substitution pattern significantly influences the molecule's physical, chemical, and biological properties. Research trends in this area are driven by the quest for novel molecules with specific functionalities. For instance, the arrangement of substituents can modulate a compound's acidity, solubility, and ability to interact with biological targets. mdpi.com Current research often focuses on synthesizing di-substituted benzoic acids with unique electronic and steric properties to serve as ligands for metal complexes, precursors for advanced materials, and scaffolds for new therapeutic agents. frontiersin.org The systematic study of these compounds continues to provide valuable insights into structure-property relationships.

Research Objectives and Scope for 2,4-Diethylbenzoic Acid Studies

The study of this compound is aimed at understanding the specific influence of the two ethyl groups at the 2- and 4-positions on the properties and reactivity of the benzoic acid core. Key research objectives include:

Developing efficient and scalable synthetic routes to this compound.

Thoroughly characterizing its physicochemical properties, including its spectroscopic signature, solubility, and acidity.

Investigating its reactivity in key chemical transformations, such as esterification and electrophilic substitution.

Exploring its potential as a building block in the synthesis of more complex molecules for applications in medicinal chemistry and materials science.

The scope of these studies is to provide a comprehensive chemical profile of this compound, thereby enabling its effective utilization in various research and development endeavors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-8-5-6-10(11(12)13)9(4-2)7-8/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGIOBQKNXOJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Diethylbenzoic Acid

Retrosynthetic Analysis of 2,4-Diethylbenzoic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis. For this compound, this process involves mentally breaking down the target molecule into simpler, commercially available precursors. youtube.com This approach helps in identifying potential synthetic routes.

A primary disconnection can be made at the bond between the carboxylic acid group and the benzene (B151609) ring. This suggests a precursor like 1,3-diethylbenzene, which can then be carboxylated. Another key disconnection is at the ethyl-benzene bonds, pointing towards a benzoic acid core that can be subjected to diethylation. These disconnections form the basis for designing forward synthetic strategies.

Direct Synthetic Routes to this compound

Direct synthesis aims to introduce the necessary functional groups in a minimal number of steps. One common direct approach is the Friedel-Crafts alkylation of benzoic acid. This method involves reacting benzoic acid with an ethylating agent, such as ethyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction must be conducted under anhydrous conditions, and temperature control is crucial to prevent over-alkylation and ensure the desired regioselectivity.

Another direct method involves the carboxylation of 1,3-diethylbenzene. This can be achieved using various carboxylating agents. A notable example, analogous to the synthesis of 2,4-dimethylbenzoic acid, involves the use of carbon dioxide under pressure with a catalyst. google.com

Multi-Step Synthesis Strategies from Precursors

Multi-step synthesis provides greater control over the final product's structure, especially when direct methods are inefficient or lead to isomeric mixtures. fiveable.me A plausible multi-step route to this compound could start from a more readily functionalized benzene derivative.

For instance, one could begin with a compound that already possesses a directing group to guide the ethyl groups to the desired 2 and 4 positions. A hypothetical sequence might involve:

Starting with a suitable substituted benzene.

Performing a double Friedel-Crafts acylation, followed by a Clemmensen or Wolff-Kishner reduction to form the ethyl groups. libretexts.org

Finally, converting a pre-existing functional group into a carboxylic acid.

The specific sequence of these reactions is critical to achieving the desired isomer. libretexts.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For Friedel-Crafts type reactions, screening different Lewis acid catalysts and their concentrations can significantly impact the outcome. Similarly, the reaction temperature can influence the rate of reaction and the formation of byproducts. For instance, in analogous reactions, temperatures can range from 80–120°C.

Purification techniques are also integral to obtaining a high-purity product. Recrystallization from a suitable solvent system, such as ethanol/water, or column chromatography using a silica (B1680970) gel stationary phase and a hexane/ethyl acetate (B1210297) gradient are common methods employed.

Table 1: Optimization Parameters for Benzoic Acid Synthesis (Illustrative)

ParameterCondition 1Condition 2Condition 3Outcome
Catalyst Aluminum ChlorideIron (III) ChlorideZinc ChlorideHigher selectivity with AlCl₃
Solvent Carbon DisulfideNitrobenzeneNoneSolventless conditions can be more environmentally friendly
Temperature 25°C50°C80°CIncreased yield with temperature, but also more byproducts
Pressure 1 atm10 atm30 barHigher pressure can favor carboxylation with CO₂ rsc.org

This table is illustrative and based on general principles of related organic syntheses.

Advancements in Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies that are more environmentally friendly. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

For the synthesis of benzoic acid derivatives, several green chemistry principles can be applied. The use of solid-phase synthesis, where the reaction is carried out in a solids mixer without a solvent, has been shown to be effective for the synthesis of related compounds like 2,4-dihydroxybenzoic acid and 2,4-dichlorobenzoic acid. researchgate.netgoogle.com This approach minimizes the use of volatile organic solvents.

Furthermore, biocatalytic methods are being explored as alternatives for the carboxylation of aromatic compounds. rsc.org These methods utilize enzymes and often proceed under mild reaction conditions with high regioselectivity. While specific enzymatic routes to this compound are not widely reported, the development of biocatalysts for similar transformations suggests a promising future direction. rsc.orgrsc.org The use of pressurized carbon dioxide as a C1 source is another area of active research that aligns with green chemistry principles. rsc.org

Advanced Spectroscopic Characterization of 2,4 Diethylbenzoic Acid

Vibrational Spectroscopy of 2,4-Diethylbenzoic Acid

A detailed experimental and theoretical investigation of the vibrational spectra of this compound is required to provide a comprehensive analysis.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

No experimental FTIR data for this compound is currently available in the searched scientific literature and databases.

A hypothetical FTIR spectrum would be expected to show characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretching band, a strong C=O stretching band, and C-O stretching and O-H bending vibrations. The aromatic ring would exhibit C-H stretching and out-of-plane bending vibrations. The ethyl groups would contribute C-H stretching and bending modes. Without experimental data, a specific data table cannot be generated.

Raman Spectroscopy Investigation

No experimental Raman data for this compound is currently available in the searched scientific literature and databases.

A Raman spectrum of this compound would complement the FTIR data. It would be expected to show strong signals for the aromatic ring stretching modes and the symmetric C-H stretching of the ethyl groups. The C=O stretch is typically weaker in the Raman spectrum compared to the FTIR. A detailed analysis would require experimental data.

Detailed Vibrational Assignment and Analysis of Fundamental Modes

A detailed vibrational assignment is not possible without experimental or theoretical spectroscopic data.

A complete analysis of the fundamental vibrational modes would involve correlating the experimental FTIR and Raman peak positions with theoretical calculations (e.g., using Density Functional Theory, DFT). This would allow for the assignment of each observed band to specific molecular motions, such as stretching, bending, and torsional modes of the carboxylic acid, the aromatic ring, and the ethyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

A detailed analysis of the NMR spectra is crucial for the structural elucidation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

No experimental ¹H NMR data for this compound is currently available in the searched scientific literature and databases.

A predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethyl groups, and the methyl protons of the ethyl groups, in addition to the acidic proton of the carboxyl group. The chemical shifts and coupling patterns would provide information about the electronic environment and connectivity of the protons. A data table cannot be generated without specific experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

No experimental ¹³C NMR data for this compound is currently available in the searched scientific literature and databases.

The ¹³C NMR spectrum would provide information on each carbon atom in the molecule. Separate signals would be expected for the carboxyl carbon, the aromatic carbons (with different shifts for substituted and unsubstituted positions), and the methylene and methyl carbons of the two non-equivalent ethyl groups. The generation of a data table awaits the availability of experimental data.

Two-Dimensional NMR Techniques for Structural Elucidation

While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for mapping the intricate network of scalar couplings between nuclei, thereby confirming the molecular structure. For this compound, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly revealing.

Based on spectral prediction models, the ¹H and ¹³C NMR chemical shifts for this compound are estimated as follows. These predictions provide a basis for interpreting expected 2D correlations.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically through two or three bonds. In the spectrum of this compound, the following correlations are expected:

A cross-peak between the proton at C5 and the proton at C6, confirming their ortho relationship on the aromatic ring.

Strong correlations within each ethyl group: the methylene protons (-CH₂-) of the ethyl group at C2 would show a clear cross-peak with its adjacent methyl protons (-CH₃).

Similarly, the methylene and methyl protons of the C4-ethyl group would exhibit a distinct COSY correlation.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-4 bonds) between protons and carbons, which is critical for assembling the molecular fragments. Key expected HMBC correlations for this compound include:

The methylene protons of the C2-ethyl group would show correlations to the aromatic carbons C1, C2, and C3.

The methylene protons of the C4-ethyl group would correlate with aromatic carbons C3, C4, and C5.

The aromatic proton at C6 would show correlations to carbons C2, C4, and the carboxylic carbon (C=O), definitively placing it adjacent to the carboxyl group and the C4-ethyl substituent.

The proton of the carboxylic acid (-COOH) would likely show a correlation to the C1 carbon of the ring.

Together, these 2D NMR experiments provide an unambiguous confirmation of the substitution pattern of the diethylbenzoic acid isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies of this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophore of the substituted benzene (B151609) ring. The presence of the carboxylic acid and two ethyl groups as substituents influences the energy levels of the π-orbitals.

The primary electronic transitions observed are π→π* transitions associated with the aromatic system. Benzoic acid itself exhibits absorption bands that are modified by substituents. cdnsciencepub.com The electron-donating ethyl groups and the electron-withdrawing carboxyl group alter the absorption maximum (λmax). While specific experimental data for this compound is not widely published, data from the closely related compound 2,4-dimethylbenzoic acid can provide a reasonable estimate.

UV-Vis Absorption Data for an Analogous Compound

The absorption is attributed to the π→π* transition of the benzene skeleton. nih.gov The ethyl groups, being weak activating groups, and the carboxyl group, a deactivating group, collectively influence the electronic environment, leading to the observed absorption characteristics.

Other Spectroscopic Techniques for this compound Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce structural information from its fragmentation patterns. For this compound (molar mass: 178.23 g/mol ), electron ionization (EI) would be expected to produce a molecular ion peak (M⁺) at m/z 178.

The subsequent fragmentation pattern provides corroborating structural evidence. Common fragmentation pathways for aromatic carboxylic acids include the loss of small, stable neutral molecules or radicals. libretexts.org

Expected Mass Spectrometry Fragments for this compound

These fragmentation patterns, particularly the losses of the hydroxyl and carboxyl groups, are diagnostic for carboxylic acids, while other fragments can help confirm the nature of the alkyl substituents. libretexts.orgmiamioh.edu

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies. mt.com For this compound, the key functional groups are the carboxylic acid, the ethyl groups, and the substituted benzene ring. The expected vibrational modes are based on well-established group frequencies and data from analogous molecules like 2,4-dimethylbenzoic acid. niscpr.res.inmsu.edulibretexts.org

Characteristic Vibrational Frequencies for this compound

The very broad O-H stretch is characteristic of the hydrogen-bonded dimer common in carboxylic acids. The strong C=O stretch is a definitive marker for the carbonyl group, and the various C-H and C=C vibrations confirm the presence of both aromatic and aliphatic components within the structure. ijastems.org

Table of Compounds

Computational and Theoretical Investigations of 2,4 Diethylbenzoic Acid

Density Functional Theory (DFT) Studies on 2,4-Diethylbenzoic Acid

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By modeling the electron density, DFT allows for the accurate calculation of molecular properties. For this compound, DFT studies would focus on how the placement of two ethyl groups on the benzene (B151609) ring influences its geometry, stability, and reactivity.

Geometric optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. For this compound, this process would be performed using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). nih.govacs.org

Table 1: Predicted Geometric Parameters and Trends for this compound
ParameterExpected Value/TrendBasis of Prediction
C-C (Aromatic Ring) Bond Lengths (Å)~1.39 - 1.41Typical values for benzene rings. Minor variations due to substituent effects.
C-C(O) Bond Length (Å)Slightly elongated compared to unsubstituted benzoic acid due to steric hindrance reducing resonance. rsc.orgscispace.comSteric inhibition of resonance from the ortho-ethyl group.
C=O Bond Length (Å)~1.21 - 1.23Typical for carboxylic acids. Electron-donating ethyl groups may slightly increase this length. scispace.com
C-O Bond Length (Å)~1.34 - 1.36Typical for carboxylic acids.
C-C-C=O Dihedral Angle (°)Significantly non-zero (non-planar)Steric repulsion between the ortho-ethyl group and the carboxylic acid group forces twisting. rsc.org

DFT calculations are used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com For this compound, these calculations would be performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to assign characteristic vibrational modes.

Key predicted vibrations would include:

O-H Stretch: A broad band characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A strong absorption, typically around 1700-1750 cm⁻¹.

C-O Stretch & O-H Bend: Found in the fingerprint region, coupled with other vibrations.

Aromatic C-C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

C-H Stretches: Both aromatic (above 3000 cm⁻¹) and aliphatic (from the ethyl groups, below 3000 cm⁻¹).

Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, this involves rotation of the carboxylic acid group and the two ethyl groups. The potential energy surface can be scanned by systematically changing the relevant dihedral angles. nih.gov Studies on similar molecules show that the most stable conformer of a benzoic acid derivative is typically the cis form, where the acidic proton is oriented towards the carbonyl oxygen, allowing for the formation of stable cyclic dimers through hydrogen bonding. scispace.com The rotation of the ortho-ethyl group is also critical, as its orientation will directly impact the steric clash with the carboxyl group.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

For aromatic carboxylic acids, the HOMO is typically a π-orbital localized on the benzene ring, while the LUMO is a π*-orbital with significant contributions from the carboxylic acid group. nih.govd-nb.info The ethyl groups at the 2- and 4-positions are electron-donating groups (EDGs) through an inductive effect. This is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO energy is less affected. Consequently, the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is predicted to be smaller than that of unsubstituted benzoic acid. A smaller energy gap generally implies higher chemical reactivity and polarizability. beilstein-journals.org

Table 2: Predicted Frontier Molecular Orbital Properties for this compound
PropertyPredicted CharacteristicChemical Significance
HOMOLocalized primarily on the π-system of the diethyl-substituted benzene ring. nih.govRegion of electron donation; site of electrophilic attack.
LUMOLocalized primarily on the π* orbital of the carboxylic acid group. nih.govd-nb.infoRegion of electron acceptance; site of nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE)Smaller than that of benzoic acid.Indicates higher chemical reactivity, lower kinetic stability, and higher polarizability.

A Molecular Electrostatic Potential (MEP) map is a visualization of the total charge distribution on the surface of a molecule. It is used to predict how molecules will interact and where sites of electrophilic and nucleophilic attack are located. In an MEP map, red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor).

For this compound, the MEP map would show the most negative potential (red) concentrated around the two oxygen atoms of the carboxyl group, identifying them as the primary sites for electrophilic attack and hydrogen bond acceptance. mdpi.com A region of positive potential (blue) would be located around the acidic hydrogen of the hydroxyl group, confirming it as the site of proton donation. The aromatic ring and ethyl groups would show a relatively neutral (green) or slightly negative potential, consistent with their non-polar and electron-donating character.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (hyperconjugation) between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). scispace.commdpi.com

In this compound, significant NBO interactions would include:

Intramolecular Hydrogen Bonding: NBO analysis can characterize the interaction between a lone pair on the carbonyl oxygen (donor) and the antibonding σ* orbital of the hydroxyl O-H bond (acceptor) in the cis conformer. mdpi.com

Resonance in the Carboxyl Group: Strong interactions between the lone pairs of the hydroxyl oxygen and the π* antibonding orbital of the C=O bond, which describes the resonance stabilization of the carboxylate function.

Hyperconjugation: Interactions involving the C-C and C-H bonds of the ethyl groups donating electron density into the antibonding orbitals of the aromatic ring.

Charge Distribution: NBO provides a less basis-set-dependent method for calculating atomic charges than other methods, offering insight into the electronic effects of the substituents. Studies show that electron-donating groups increase the negative charge on the carboxylate anion, which can be correlated with acidity. nih.gov

Molecular Dynamics Simulations of this compound

While DFT provides a static picture of a single molecule at 0 K, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their ensembles over time at finite temperatures. rsc.orgresearchgate.net MD simulations for this compound would involve developing a force field—a set of parameters describing the potential energy of the system—and solving Newton's equations of motion for all atoms.

MD simulations could be employed to investigate several phenomena:

Solvation and Hydration: Simulating this compound in a solvent like water would reveal how solvent molecules arrange around the solute, particularly the interactions at the hydrophobic ethyl groups and the hydrophilic carboxylic acid head.

Dimerization and Aggregation: Carboxylic acids are known to form stable hydrogen-bonded dimers. MD simulations can explore the thermodynamics and kinetics of dimer formation and the potential for larger aggregates to form in non-polar solvents or at interfaces, driven by both hydrogen bonding and hydrophobic interactions between the alkyl-aromatic parts. nih.gov

Interfacial Behavior: Simulations could model the behavior of this compound at an oil-water or air-water interface. Such studies are relevant for understanding its potential role as a surfactant or anti-agglomerant, where the amphiphilic nature of the molecule becomes important. aip.org The aromatic part would likely interact favorably with non-polar phases, while the carboxylic acid group would orient towards the polar phase.

Quantum Chemical Studies on Electronic Properties and Reactivity Descriptors

Quantum chemical calculations are a powerful tool for understanding the intrinsic electronic structure and reactivity of molecules like this compound. These in-silico studies provide insights into various molecular properties that are often difficult or impossible to measure experimentally.

Methodological Approach:

A typical computational investigation into the electronic properties of this compound would involve the use of Density Functional Theory (DFT). rsc.orgceon.rs DFT methods, such as B3LYP or PBE0, in conjunction with a suitable basis set (e.g., 6-311++G(d,p) or cc-pVTZ), are frequently used to perform geometry optimization of the molecule to find its most stable three-dimensional structure. aip.orgsci-hub.ru Once the optimized geometry is obtained, a range of electronic properties and reactivity descriptors can be calculated.

Key Properties and Their Significance:

Hyperpolarizability (β): This property describes the non-linear optical (NLO) response of a molecule to an applied electric field. Molecules with high hyperpolarizability are of interest for applications in optoelectronics. sci-hub.ru Calculations would reveal the potential of this compound as an NLO material. For instance, studies on similar molecules have shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance hyperpolarizability. orientjchem.org

Reactivity Descriptors: Based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), several reactivity descriptors can be determined. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Other descriptors that could be calculated include ionization potential, electron affinity, electronegativity, and chemical hardness, which together provide a detailed picture of the molecule's susceptibility to electrophilic and nucleophilic attack. ceon.rs

The following table illustrates the kind of data that would be generated from such a computational study. Note that the values are hypothetical and for illustrative purposes only, as no specific published data for this compound exists.

PropertyHypothetical ValueUnitSignificance
Dipole Moment (μ)2.5DebyeIndicates molecular polarity and intermolecular interactions.
Hyperpolarizability (β)1.5 x 10⁻³⁰esuMeasures the non-linear optical response.
HOMO Energy-6.2eVRelates to the ability to donate electrons.
LUMO Energy-1.8eVRelates to the ability to accept electrons.
HOMO-LUMO Gap4.4eVIndicates chemical reactivity and stability.

Theoretical Insights into Molecular Association and Dimerization of this compound in Solution

Carboxylic acids are known to form dimers and other aggregates in solution, primarily through hydrogen bonding between the carboxyl groups. nih.gov The extent of this association is influenced by the nature of the solvent and the substituents on the molecule. Theoretical studies are essential for elucidating the structures and thermodynamics of these aggregates.

Methodological Approach:

To investigate the dimerization of this compound in solution, computational models would typically employ quantum chemical methods combined with a model to account for solvent effects. The self-consistent reaction field (SCRF) method, with a polarizable continuum model (PCM) like the Solvation Model based on Density (SMD), is a common choice for simulating the solvent environment. acs.orgosti.gov

The process would involve:

Geometry Optimization: The structures of the this compound monomer and its potential dimer configurations (e.g., a cyclic dimer with two hydrogen bonds) would be optimized both in the gas phase and in various solvents.

Interaction Energy Calculation: The strength of the dimerization would be quantified by calculating the interaction energy, which is the difference between the energy of the dimer and the energies of two non-interacting monomers. This calculation helps in determining the stability of the dimer.

Thermodynamic Analysis: By calculating the Gibbs free energy of dimerization, one can predict the equilibrium constant for the monomer-dimer equilibrium in different solvents. This provides insight into how the solvent polarity and the hydrophobic interactions of the ethyl groups affect the extent of dimerization. nih.govnih.gov Advanced techniques like ab initio molecular dynamics or methods based on deep neural network potentials could also be used for a more dynamic and accurate description of the solvation and dimerization process. princeton.eduacs.org

Expected Insights:

These theoretical investigations would reveal whether the formation of a cyclic dimer is energetically favorable for this compound in different environments. acs.org The presence of the two ethyl groups would likely introduce steric effects and enhance hydrophobic interactions, which could influence the dimerization equilibrium compared to unsubstituted benzoic acid. nih.gov Understanding these molecular association patterns is crucial for predicting the behavior of this compound in various chemical and biological systems.

The following table presents the type of thermodynamic data that would be sought in such a theoretical study. The values are illustrative.

ParameterHypothetical Value (in a non-polar solvent)Hypothetical Value (in a polar solvent)Significance
Dimerization Energy (ΔE)-12 kcal/mol-5 kcal/molThe energy released upon dimer formation.
Gibbs Free Energy of Dimerization (ΔG)-4 kcal/mol+1 kcal/molPredicts the spontaneity of dimerization.
Dimerization Equilibrium Constant (K_d)> 1< 1Quantifies the ratio of dimer to monomer at equilibrium.

Crystallography and Solid State Characterization of 2,4 Diethylbenzoic Acid

Single-Crystal X-ray Diffraction Analysis of 2,4-Diethylbenzoic Acid

Determination of Crystal Structure and Unit Cell Parameters

No published data are available.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

No published data are available.

Hirshfeld Surface Analysis and Quantitative Assessment of Crystal Packing

No published data are available.

Polymorphism and Pseudopolymorphism of this compound

Discovery and Characterization of Different Crystalline Forms

No published data on the polymorphism of this compound are available.

Solvate and Hydrate (B1144303) Forms of this compound

No published data on the solvates or hydrates of this compound are available.

Lack of Publicly Available Research Data on the Crystallography and Solid-State Chemistry of this compound

Following a comprehensive investigation of scientific databases and publicly accessible literature, it has been determined that there is a significant scarcity of research pertaining to the crystallographic and solid-state characterization of the chemical compound This compound . The specific areas of inquiry, including its crystal structure, cocrystallization behavior, salt formation, and its use as a ligand in Metal-Organic Frameworks (MOFs), appear to be largely unexplored within the scientific community.

Extensive searches for "this compound" have failed to yield the specific, detailed findings required to construct an article based on the requested outline. The majority of search results lead to information on related, but structurally distinct, compounds such as 2,4-Dimethylbenzoic acid and 2,4-Dihydroxybenzoic acid . These related molecules have been the subject of considerable research, with numerous publications detailing their crystallographic properties, cocrystal engineering, and applications in coordination chemistry.

Unfortunately, this body of research does not extend to this compound. As a result, the creation of an authoritative and scientifically accurate article that adheres to the specified sections on its crystallography, cocrystallization, salt formation, and incorporation into MOFs is not feasible at this time due to the absence of foundational research data.

General information regarding the synthesis and potential industrial applications of this compound exists. However, this information does not include the specific, in-depth structural and solid-state characterization data necessary to fulfill the requirements of the requested article.

Therefore, the following sections of the proposed article could not be populated:

Metal-Organic Frameworks (MOFs) and Coordination Complexes Incorporating this compound

Without primary crystallographic data and subsequent studies on its solid-state interactions, a scientifically rigorous discussion on these topics is not possible.

Chemical Reactivity and Mechanistic Studies of 2,4 Diethylbenzoic Acid

Oxidative Degradation Pathways and Mechanisms of 2,4-Diethylbenzoic Acid

While specific studies on the oxidative degradation of this compound are not extensively documented, the reactivity of analogous substituted benzoic acids provides significant insight into its likely degradation pathways. The presence of two ethyl groups on the aromatic ring, which are susceptible to oxidation, alongside the robust benzoic acid structure, suggests that degradation would likely proceed via attack on the alkyl side chains or hydroxylation of the aromatic ring.

Research on similar molecules, such as 2,4-dihydroxybenzoic acid (2,4-DHBA) and 2,4-dichlorobenzoic acid (2,4-DCBA), illustrates potential mechanisms. Advanced Oxidation Processes (AOPs), like photocatalysis with TiO2 or Fenton and photo-Fenton processes, are effective for degrading substituted benzoic acids. edpsciences.orgresearchgate.net For instance, the degradation of 2,4-DHBA is initiated by the hydroxylation of the aromatic ring, leading to the formation of intermediates like 2,3,4-trihydroxybenzoic acid. researchgate.net This intermediate can participate in the catalytic cycle by reducing Fe(III) to Fe(II). researchgate.net Complete mineralization to CO2 and water is typically achieved under irradiation (photo-Fenton). researchgate.net

In the case of 2,4-DCBA, oxidative degradation using electrochemical methods involves the generation of powerful oxidative free radicals that attack the molecule. electrochemsci.org The efficiency of this process is highly dependent on experimental conditions such as pH and current density. electrochemsci.org It is plausible that the oxidative degradation of this compound would similarly involve the formation of hydroxylated intermediates, followed by ring cleavage and eventual mineralization. The ethyl groups themselves could be oxidized to acetyl or further to carboxyl groups before ring opening occurs.

Table 1: Conditions for Oxidative Degradation of Substituted Benzoic Acids

CompoundMethodKey FindingsReference
2,4-Dihydroxybenzoic Acid (2,4-DHBA)Fenton and Photo-FentonInitial hydroxylation of the aromatic ring; complete mineralization achieved with photo-Fenton. researchgate.net
2,4-Dichlorobenzoic Acid (2,4-DCBA)Electrochemical OxidationRemoval efficiency of 90.8% achieved under optimized conditions (pH 5, 50 mA·cm-2 current density). electrochemsci.org
2,4-Dihydroxybenzoic Acid (2,4-DHBA)TiO2 PhotocatalysisDegradation rate is dependent on initial substrate and catalyst concentrations. edpsciences.org

Reductive Transformations and Dehalogenation Studies

Reductive transformations of this compound itself are not a primary area of study, as the functional groups are not readily reduced under standard conditions. However, studies on halogenated derivatives, particularly 2,4-dichlorobenzoic acid (2,4-DCBA), provide a clear model for reductive dehalogenation, a critical process for the environmental remediation of chlorinated organic compounds.

Electrocatalytic hydrodechlorination (EHDC) is an effective technique for removing chlorine atoms from aromatic rings. electrochemsci.org In this process, active hydrogen (H*) is generated from the reduction of water, which then displaces the chlorine atoms. electrochemsci.org Studies on 2,4-DCBA show that the C-Cl bonds are selectively broken, leading to dechlorination and the formation of less toxic intermediates. electrochemsci.orgasm.org For example, the electrochemical reduction of 2,4-DCBA on a Pd/Ti electrode proceeds through the formation of a free radical ion, which then loses chloride ions to form a benzoic acid radical, ultimately yielding benzoic acid. scientific.net

In biological systems, reductive dehalogenation can also occur. For instance, Corynebacterium sepedonicum has been shown to reductively dehalogenate 2,4-DCBA to 4-chlorobenzoate (B1228818) (4-CB). asm.org This transformation requires the initial activation of the substrate to its coenzyme A (CoA) thioester, followed by an NADPH-dependent dehalogenation reaction. asm.org

Table 2: Reductive Dehalogenation of 2,4-Dichlorobenzoic Acid (2,4-DCBA)

MethodSystem/CatalystKey TransformationMechanismReference
Electrocatalytic HydrodechlorinationPd/Ti Electrode2,4-DCBA → Benzoic AcidFormation of a radical anion followed by sequential loss of chloride ions. scientific.net
Bacterial DegradationCorynebacterium sepedonicum2,4-DCBA → 4-ChlorobenzoateRequires formation of 2,4-dichlorobenzoyl-CoA and an NADPH-dependent reductase. asm.org
Coupled Electrochemical Reduction-OxidationGraphite Cathode / Ti/RuO2-IrO2 Anode2,4-DCBA → Dechlorinated Intermediates → MineralizationCathodic dechlorination followed by anodic oxidation of intermediates. electrochemsci.org

Acid-Catalyzed Decarboxylation Studies of this compound

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO2). wikipedia.org While simple carboxylic acids decarboxylate slowly, the reaction can be facilitated under specific conditions, such as the presence of certain functional groups or through acid catalysis. wikipedia.org

Direct studies on the acid-catalyzed decarboxylation of this compound are scarce. However, research on the closely related 2,4-dimethoxybenzoic acid provides a detailed mechanistic model. nih.gov The decarboxylation of 2,4-dimethoxybenzoic acid is accelerated in acidic solutions. nih.gov The mechanism involves the initial protonation of the carboxylic acid to form its conjugate acid (RCO2H2+). This species is in equilibrium with a higher energy, ring-protonated tautomer. It is this ring-protonated intermediate that allows for the crucial C-C bond cleavage, leading directly to the formation of 1,3-dimethoxybenzene (B93181) and CO2, avoiding the formation of a highly energetic protonated CO2 species. nih.gov

This mechanism highlights that the electronic nature of the substituents on the aromatic ring plays a crucial role. The electron-donating methoxy (B1213986) groups in 2,4-dimethoxybenzoic acid stabilize the ring-protonated intermediate, facilitating the reaction. Given that ethyl groups are also electron-donating, it is reasonable to infer that this compound would undergo acid-catalyzed decarboxylation via a similar pathway, although likely requiring more forcing conditions due to the weaker electron-donating ability of ethyl groups compared to methoxy groups.

Table 3: Mechanistic Details of Acid-Catalyzed Decarboxylation

Compound StudiedKey Mechanistic StepIntermediateProductsReference
2,4-Dimethoxybenzoic AcidC-C bond cleavage from a ring-protonated tautomer.Conjugate acid (RCO2H2+) and its ring-protonated tautomer.1,3-Dimethoxybenzene and CO2 nih.gov

Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is dictated by the directing effects of its substituents: the two ethyl groups and the carboxylic acid group.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The substituents on the ring determine the rate and position of the incoming electrophile.

Ethyl Groups (-CH2CH3): These are alkyl groups, which are activating and ortho-, para-directing due to hyperconjugation and inductive effects. They increase the electron density of the ring, making it more susceptible to electrophilic attack.

Carboxylic Acid Group (-COOH): This group is deactivating and meta-directing. Its electron-withdrawing nature (both by induction and resonance) decreases the electron density of the ring, making it less reactive towards electrophiles.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is generally difficult for simple benzene (B151609) derivatives. matanginicollege.ac.ingatech.edu It typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). This compound does not possess a suitable leaving group, and while the carboxyl group is electron-withdrawing, the activating ethyl groups counteract this effect. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions. The reaction would only become feasible if the ring were further functionalized with appropriate electron-withdrawing groups and a leaving group.

Derivatization and Functionalization of 2,4 Diethylbenzoic Acid

Synthesis and Characterization of Esters of 2,4-Diethylbenzoic Acid

The conversion of this compound to its corresponding esters is a fundamental transformation, yielding compounds often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and fragrances.

A primary method for this conversion is the Fischer-Speier esterification. This acid-catalyzed reaction typically involves refluxing this compound with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like concentrated sulfuric acid. The reaction drives towards the ester product, with the continuous removal of water enhancing the yield. For instance, the synthesis of methyl 2,4-diethylbenzoate is achieved by refluxing the parent acid with methanol and a sulfuric acid catalyst for several hours. After the reaction, the mixture is typically quenched in ice water, and the resulting ester is isolated and purified, often through filtration and recrystallization.

Alternative methods include reacting the acid with an alkyl halide after converting the carboxylic acid to its more nucleophilic carboxylate salt, or by using coupling agents that activate the carboxylic acid for attack by an alcohol.

The characterization of these esters relies on standard spectroscopic techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the formation of the ester linkage. Key spectral features include the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong carbonyl (C=O) stretching band for the ester, typically around 1715-1730 cm⁻¹, along with two distinct C-O stretching bands. spectroscopyonline.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation. In the ¹H-NMR spectrum, the acidic proton of the carboxylic acid vanishes, and new signals corresponding to the protons of the alcohol's alkyl group appear. For example, in methyl 2,4-diethylbenzoate, a singlet corresponding to the methoxy (B1213986) (-OCH₃) protons would be observed. thermofisher.com

Compound NameSynthesis MethodAlcohol UsedKey FT-IR Peaks (cm⁻¹)Key ¹H-NMR Signals (δ, ppm)
Methyl 2,4-diethylbenzoate Fischer-Speier EsterificationMethanol~1725 (C=O), ~1280 (C-C-O), ~1120 (O-C-C)Singlet for -OCH₃ protons
Ethyl 2,4-diethylbenzoate Fischer-Speier EsterificationEthanol~1720 (C=O), ~1275 (C-C-O), ~1115 (O-C-C)Triplet and Quartet for -OCH₂CH₃ protons

Synthesis and Characterization of Amides and Hydrazide-Hydrazones of this compound

Amides and their derivatives, such as hydrazide-hydrazones, are significant classes of compounds due to their prevalence in biologically active molecules. pensoft.net The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Another common route involves direct coupling of the carboxylic acid with an amine using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). derpharmachemica.com More modern methods, such as the Mitsunobu reaction, allow for the formation of N,N-diethylbenzamides from the corresponding benzoic acid and diethylamine. nih.gov

Hydrazide-hydrazones are synthesized in a two-step process. First, this compound is converted to its hydrazide, 2,4-diethylbenzohydrazide. This is typically accomplished by reacting an ester of the acid (e.g., methyl 2,4-diethylbenzoate) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol. In the second step, the newly formed benzohydrazide (B10538) is condensed with various aldehydes or ketones. researchgate.net This reaction, often catalyzed by a few drops of glacial acetic acid, results in the formation of a hydrazide-hydrazone, characterized by the -CONH-N=CH- functional group. orientjchem.org

Characterization of these derivatives provides clear structural evidence. In the FT-IR spectra of amides, the carbonyl (C=O) stretch appears around 1630-1680 cm⁻¹, and N-H stretching bands are visible for primary and secondary amides. derpharmachemica.comfarmaciajournal.com For hydrazide-hydrazones, characteristic FT-IR bands include the amide C=O stretch (around 1640-1680 cm⁻¹), the N-H stretch (around 3200-3300 cm⁻¹), and the C=N (azomethine) stretch (around 1600 cm⁻¹). researchgate.net ¹H-NMR spectroscopy is definitive: amide derivatives show a characteristic N-H proton signal (for primary/secondary amides), while hydrazide-hydrazones display distinct singlets for the amide (CO-NH) and azomethine (N=CH) protons. researchgate.net

Derivative TypeGeneral Synthesis RouteKey FT-IR Peaks (cm⁻¹)Key ¹H-NMR Signals (δ, ppm)
N-Substituted Amides Acid Chloride/Amine Reaction or DCC Coupling~3300 (N-H, if present), ~1650 (Amide C=O)~8.5 (Amide N-H, broad singlet)
Hydrazide-Hydrazones 1. Ester + Hydrazine Hydrate; 2. Hydrazide + Aldehyde/Ketone~3250 (N-H), ~1660 (C=O), ~1600 (C=N)~11.5 (CO-NH, singlet), ~8.5 (N=CH, singlet)

Introduction of Novel Functional Groups onto the this compound Skeleton

New functional groups can be introduced onto the this compound structure either by modifying the existing substituents or by direct substitution on the aromatic ring.

One notable transformation is the selective oxidation of one of the ethyl groups. Research on the closely related 2,4-dimethylbenzoic acid has shown that the methyl group at the 4-position can be selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an alkaline solution. tsijournals.com This high selectivity is attributed to the electronic and steric environment of the ring. A similar selective oxidation of one of the ethyl groups on this compound could potentially yield a dicarboxylic acid, such as 4-carboxy-2-ethylbenzoic acid, thereby introducing a second acidic functional group.

The aromatic ring itself is susceptible to electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and sulfonation. wikipedia.orglkouniv.ac.in The two ethyl groups are ortho, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The combined influence of these groups directs incoming electrophiles primarily to the 5-position, which is ortho to the C4-ethyl group and meta to the carboxyl group. For example, nitration with a mixture of nitric and sulfuric acid would be expected to predominantly yield 2,4-diethyl-5-nitrobenzoic acid. Similarly, halogenation using Br₂ with a Lewis acid catalyst like FeBr₃ would introduce a bromine atom at the same position. wikipedia.org

Reaction TypeReagentsExpected Major Product
Selective Oxidation Potassium Permanganate (KMnO₄)4-Carboxy-2-ethylbenzoic acid
Nitration HNO₃ / H₂SO₄2,4-Diethyl-5-nitrobenzoic acid
Halogenation Br₂ / FeBr₃5-Bromo-2,4-diethylbenzoic acid

Structure-Reactivity Relationships of this compound Derivatives

The reactivity of this compound and its derivatives is governed by a combination of steric and electronic effects imparted by its substituents.

A key factor is the "ortho effect." The ethyl group at the 2-position (ortho to the carboxyl group) creates significant steric hindrance. This forces the -COOH group to twist out of the plane of the benzene (B151609) ring. vedantu.com This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring. As a result, ortho-substituted benzoic acids, including this compound, are generally stronger acids than benzoic acid itself or their meta- and para-isomers. hcpgcollege.edu.incdnsciencepub.com This steric hindrance also influences the reactivity of the carboxyl group in reactions like esterification and amidation, potentially requiring harsher conditions compared to sterically unhindered benzoic acids.

The electronic effects of the substituents also play a crucial role. The two ethyl groups are electron-donating groups (+I effect), which increase the electron density of the aromatic ring. This makes the ring more susceptible to attack by electrophiles compared to unsubstituted benzene. ontosight.ai This activating effect, combined with the directing properties of the substituents, governs the regioselectivity of electrophilic aromatic substitution reactions, as discussed in the previous section. solubilityofthings.com

In derivatives, the nature of the introduced functional group further modifies the reactivity. For example, the introduction of a strong electron-withdrawing group like a nitro group (-NO₂) at the 5-position would deactivate the ring towards further electrophilic substitution and increase the acidity of the carboxylic acid proton. Conversely, modifying the carboxyl group into an ester or amide changes its electronic influence on the ring. Understanding these structure-reactivity relationships is essential for the rational design and synthesis of new functional molecules based on the this compound scaffold.

Advanced Applications of 2,4 Diethylbenzoic Acid and Its Derivatives in Chemical Science

Role as Synthetic Intermediates in Fine Chemical Synthesis

2,4-Diethylbenzoic acid is a valuable intermediate in the synthesis of more complex organic molecules. Its carboxylic acid group can undergo standard transformations such as esterification, reduction to an alcohol, or conversion to an acid chloride, while the substituted aromatic ring allows for further functionalization. This dual reactivity makes it a key precursor for a range of fine chemicals.

One of the primary applications is in the preparation of specialized esters and amides for various industries. Historical patent literature highlights the use of diethylbenzoic acid derivatives in ester formation reactions, particularly for producing plasticizers. Furthermore, its derivatives are investigated for their potential biological activities, including antibacterial and antifungal properties, positioning this compound as a foundational molecule for developing new pharmacologically active agents and other specialty chemicals. For instance, while not the exact isomer, a related compound, methyl-4-amino-3,5-diethylbenzoate, has been used as a key intermediate in the synthesis of amidinoureas, which are being investigated as potent inhibitors of essential enzymes in Mycobacterium tuberculosis. nih.gov

The compound also serves as an intermediate in creating highly specialized ligands for coordination chemistry. Derivatives of diethylbenzoate have been incorporated into complex phenanthroline diamide (B1670390) structures. ccspublishing.org.cn These ligands are designed for specific tasks such as the selective separation of metal ions, demonstrating the role of the 2,4-diethylbenzoyl group in constructing molecules with precise chemical functions. ccspublishing.org.cn

Intermediate ApplicationTarget Molecule ClassIndustrial SectorFinding
Precursor MoleculeComplex Organic CompoundsFine ChemicalsUsed as a reagent and building block in various organic reactions.
Esterification PrecursorPlasticizersPolymersUtilized in the formation of esters that act as polymer additives.
Ligand SynthesisPhenanthroline AmidesChemical SeparationForms the basis for complex ligands used in selective metal ion extraction. ccspublishing.org.cn
Pharmaceutical IntermediateBiologically Active MoleculesPharmaceuticalsDerivatives show potential antimicrobial properties and are used to synthesize complex drug candidates. nih.gov

Applications in Materials Science and Polymer Chemistry

In the realm of materials science, this compound and its derivatives are utilized primarily as precursors for polymer additives and for the modification of polymer properties.

The industrial utility of this compound is well-documented in its role as a precursor for plasticizers. Patents specifically name this compound as a suitable reactant for the synthesis of di-esters of 2,2,4-trimethyl-1,3-pentanediol (B51712). google.comgoogle.com These resulting ester compounds, such as 2,2,4-trimethyl-1,3-pentanediol di(2,4-diethylbenzoate), are formulated as plasticizers for thermoplastic resins, most notably for vinyl polymers like polyvinyl chloride (PVC). google.comgoogle.com The incorporation of these bulky, lipophilic ester groups into the polymer matrix modifies its physical properties, enhancing flexibility and processability.

Polymer ApplicationDerivativePolymer TypeEnhanced Performance
Plasticizer2,2,4-trimethyl-1,3-pentanediol di(2,4-diethylbenzoate)Vinyl Polymers (PVC)Improved stain resistance, flexibility, and processability. google.comgoogle.com

Catalytic Applications of this compound-Based Complexes

While this compound itself is not a catalyst, its derivatives are crucial components in the architecture of advanced catalytic systems. The "diethylbenzoate" moiety is incorporated into larger ligand structures that coordinate with metal centers to form catalytically active complexes.

Research in the field of hydrogen fuel generation has utilized intermediates derived from diethylbenzoate. Specifically, diphenylamine-2,2'-diethylbenzoate serves as a key precursor in the multi-step synthesis of macrocyclic N-donor ligands. otago.ac.nzotago.ac.nz These ligands are then complexed with metals like cobalt, copper, or nickel to create catalysts for the hydrogen evolution reaction (HER), a critical process for producing green hydrogen fuel. otago.ac.nzotago.ac.nz The diethylbenzoate-derived portion of the ligand framework plays a role in tuning the electronic properties and stability of the final metal complex.

In a different application, ligands explicitly containing the N,N′-diethylbenzoate group, such as N,N′-diethylbenzoate-2,9-diamide-1,10-phenanthroline, have been synthesized and complexed with uranium. ccspublishing.org.cn While the reported use of these complexes is for selective ion separation, the principles of their design—creating a stable, specific coordination environment around a metal ion—are fundamental to the development of catalysts for other reactions. ccspublishing.org.cn

Emerging Uses in Agrochemicals and Dyes

The broader class of benzoic acids sees wide use as intermediates in the production of dyes and agrochemicals. cymitquimica.com Derivatives of this compound are being explored for similar purposes, leveraging their potential biological activity and their utility as chemical building blocks.

Studies have indicated that derivatives of this compound possess potential antibacterial and antifungal properties. This intrinsic bioactivity makes them attractive candidates for the development of new agrochemicals, such as fungicides, where controlling microbial growth is essential.

In the dye industry, substituted benzoic acids are foundational intermediates. Although direct synthesis of a specific commercial dye from this compound is not widely documented, materials plasticized with its derivatives are tested for resistance against fabric dyes, indicating its relevance within this sector. google.comgoogle.com Furthermore, a patented process for the hydroxylation of aromatic acids, which is a key step in creating dye and pharmaceutical intermediates, lists this compound as a suitable substrate for conversion into its hydroxylated derivatives. google.comgoogle.com These hydroxylated versions are known precursors for various dyes and resins. google.com

Future Research Directions and Unexplored Avenues for 2,4 Diethylbenzoic Acid

Development of Novel Synthetic Routes and Sustainable Methodologies

Future research into 2,4-diethylbenzoic acid should prioritize the development of more efficient, selective, and environmentally benign synthetic routes. Current methods, while functional, offer considerable room for improvement in terms of yield, atom economy, and sustainability.

One established approach for synthesizing dialkylated benzoic acids is through the Friedel-Crafts reaction . For this compound, this could involve the alkylation of benzoic acid using an ethylating agent like ethyl chloride with a Lewis acid catalyst. However, this method often suffers from issues with regioselectivity and the potential for over-alkylation. Future work could focus on developing more selective catalysts or reaction conditions to improve the yield of the desired 2,4-isomer.

A promising avenue for future exploration is the direct carboxylation of 1,3-diethylbenzene . This approach, analogous to the carboxylation of m-xylene (B151644) to produce 2,4-dimethylbenzoic acid, could offer a more direct and atom-economical route. google.com Research into catalysts, such as nickel-based systems that facilitate the carboxylation of aryl halides, could be adapted for this purpose, potentially using CO2 or formate (B1220265) salts as the carboxylating agent under milder, more sustainable conditions. rsc.org

Furthermore, the principles of green chemistry should guide the development of new synthetic methodologies. This includes exploring:

Bio-derived solvents or solvent-free reaction conditions to minimize the use of volatile organic compounds (VOCs). chemicalbook.com

Catalytic C-H activation/functionalization , which represents a highly efficient strategy for creating C-C bonds directly on the aromatic ring, avoiding the need for pre-functionalized starting materials. mdpi.com

Efforts in this area will not only make the production of this compound more economical but also align with the growing demand for sustainable chemical manufacturing.

Advanced Spectroscopic and Computational Techniques for Comprehensive Analysis

A thorough understanding of the molecular structure and properties of this compound is crucial for predicting its behavior and designing new applications. While basic characterization is available, a comprehensive analysis using advanced spectroscopic and computational methods remains a key area for future research.

Detailed spectroscopic studies, analogous to those performed on similar molecules like 2,4-dimethylbenzoic acid and 2,4-dichlorobenzoic acid, are needed. niscpr.res.inresearchgate.netijastems.org This would involve:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy : To identify and assign the fundamental vibrational modes of the molecule. This data provides insight into the bonding environment, including the carboxylic acid group and the ethyl substituents. ijastems.orgfrontiersin.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Detailed 1H and 13C NMR analyses are essential for confirming the substitution pattern and understanding the electronic environment of each atom in the molecule. chemicalbook.comchemicalbook.com

Mass Spectrometry : To confirm the molecular weight and study fragmentation patterns, which aids in structural elucidation. nih.gov

Computational chemistry , particularly using Density Functional Theory (DFT) , offers a powerful tool to complement experimental data. mdpi.comresearchgate.net Future computational studies on this compound could:

Optimize the molecular geometry and predict bond lengths and angles. niscpr.res.in

Calculate theoretical vibrational frequencies to aid in the assignment of experimental FTIR and Raman spectra. researchgate.net

Determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity and potential applications in electronics. niscpr.res.in

Model intermolecular interactions to predict crystal packing and self-assembly behavior. nih.gov

A comparative analysis of these properties with its structural analogue, 2,4-dimethylbenzoic acid, would provide valuable insights into the effects of substituting methyl with ethyl groups on the molecule's steric and electronic characteristics. niscpr.res.in

Analytical Technique Potential Research Focus for this compound Reference Analogue
FTIR/Raman Spectroscopy Detailed assignment of vibrational modes for C=O, O-H, C-H, and C-C stretching and bending.2,4-dimethylbenzoic acid niscpr.res.inresearchgate.net
1H and 13C NMR Precise chemical shift and coupling constant determination to confirm structure and electronic distribution.2,4-dimethylbenzoic acid chemicalbook.comchemicalbook.com
Mass Spectrometry High-resolution mass analysis for exact mass confirmation and fragmentation pathway analysis.General benzoic acids nih.gov
Density Functional Theory (DFT) Calculation of optimized geometry, vibrational frequencies, HOMO-LUMO gap, and reaction pathways.Substituted benzoic acids mdpi.comresearchgate.netnih.gov

Exploration of Supramolecular Chemistry and Self-Assembly for this compound

The field of supramolecular chemistry, which studies the non-covalent interactions between molecules, is a largely unexplored but highly promising area for this compound. The molecule's amphiphilic nature, with a polar carboxylic acid head and a nonpolar diethyl-substituted benzene (B151609) body, makes it a prime candidate for self-assembly into ordered nanostructures.

Future research should investigate the ability of this compound to form various supramolecular architectures through hydrogen bonding of the carboxylic acid groups and van der Waals interactions between the aromatic rings and alkyl chains. Potential areas of exploration include:

Crystal Engineering : Systematic studies of the crystallization of this compound and its derivatives could reveal the formation of different crystal polymorphs driven by hydrogen-bonding motifs (e.g., dimers or catemers). bohrium.com Understanding these packing arrangements is fundamental to controlling the physical properties of the solid material.

Self-Assembly in Solution and at Interfaces : Like other amphiphilic benzoic acid derivatives, this compound could self-assemble into complex structures such as nanotubes, nanofibers, or vesicles in specific solvents or at the air-water interface. tandfonline.comnih.gov The length and branching of the ethyl groups compared to methyl or longer alkyl chains could lead to unique morphologies. researchgate.net

Coordination Chemistry : The carboxylate group can act as a ligand to coordinate with metal ions, particularly lanthanides, to form coordination polymers or discrete polynuclear complexes. frontiersin.orgtandfonline.com These materials often exhibit interesting luminescent or magnetic properties, opening avenues for new functional materials.

The ability to control the self-assembly process by modifying the molecular structure or external conditions (e.g., solvent, temperature, pH) is a key goal. This could lead to the rational design of novel materials with tailored properties.

Identification of Novel Applications in Emerging Fields of Chemical Technology

While this compound is used as a chemical precursor, its full potential in advanced applications is yet to be realized. Future research should aim to identify and develop novel uses for this compound and its derivatives in emerging fields of chemical technology.

Based on the applications of structurally similar compounds, several promising research directions can be identified:

Polymer Science : As a monomer or additive, this compound could be incorporated into polymers to enhance properties like thermal stability, mechanical strength, or processability. chemimpex.com Its derivatives could be used to create specialty polymers, resins, or plasticizers with unique characteristics. Research into creating core-shell polymer aerogels, similar to what has been done with 2,4-dihydroxybenzoic acid, could be a viable path. researchgate.net

Materials Science : The self-assembly properties of this compound derivatives could be harnessed to create liquid crystals or other ordered materials. The specific arrangement of the ethyl groups can influence the mesophase behavior, making it a target for designing new display or sensor technologies.

Pharmaceutical and Agrochemical Research : While direct biological activity may be limited, the compound serves as a valuable scaffold for synthesizing more complex molecules. Derivatives could be designed and screened for potential antimicrobial, anti-inflammatory, or other pharmacological activities. Similarly, it could be a building block for new pesticides or plant growth regulators.

The table below outlines potential applications that warrant further investigation.

Field of Technology Potential Application of this compound Rationale/Research Direction
Polymer Chemistry Monomer for high-performance polyesters or polyamides; Modifier for resins.The diethyl substitution may impart improved solubility and thermal properties to polymers. chemimpex.com
Materials Science Precursor for liquid crystals or functional organic materials.Self-assembly driven by its amphiphilic structure could lead to ordered materials for electronics or optics.
Medicinal Chemistry Scaffold for the synthesis of bioactive compounds.Derivatives could be synthesized and tested for a range of biological activities.
Agrochemicals Intermediate for fungicides or herbicides.The core structure is common in various agrochemicals; new derivatives could show enhanced efficacy.

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a valuable component in advanced materials and technologies.

Q & A

Q. What are the optimal synthetic routes for 2,4-Diethylbenzoic acid, and how can reaction conditions be standardized?

Methodological Answer:

  • Catalyzed alkylation : Adapt methods from analogous benzoic acid derivatives, such as using palladium catalysts with sodium carbonate in toluene under reflux .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product.
  • Yield optimization : Screen temperature (80–120°C), solvent polarity, and catalyst loading (1–5 mol%) using Design of Experiments (DoE) frameworks.

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • Chromatographic separation : Use reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/0.1% formic acid) paired with UV detection (λ = 254 nm) or LC-MS/MS for enhanced sensitivity .
  • Matrix effects : Assess recovery rates via spiked samples in urine or plasma; adjust for creatinine levels if urinary excretion is studied .
  • Stability testing : Conduct freeze-thaw cycles and long-term storage (-80°C) to ensure analyte integrity .

Q. What in vitro assays are suitable for preliminary assessment of this compound’s biological activity?

Methodological Answer:

  • Antimicrobial screening : Use broth microdilution assays (e.g., against E. coli or S. aureus) with MIC/MBC endpoints .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HepG2), comparing IC₅₀ values to positive controls like doxorubicin .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and track degradation via LC-MS to estimate half-life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in environmental or biomonitoring data for this compound exposure?

Methodological Answer:

  • Temporal variability : Use repeated sampling in longitudinal studies to account for short physiological half-lives and episodic exposure .
  • Statistical modeling : Apply mixed-effects models to distinguish intra- vs. inter-individual variability, adjusting for covariates like diet or occupation .
  • Source apportionment : Combine environmental monitoring (air/water) with urinary biomarkers to identify dominant exposure pathways .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

  • Isotopic labeling : Synthesize ¹³C-labeled this compound to trace metabolic pathways via NMR or mass spectrometry .
  • Computational docking : Screen against protein databases (e.g., PDB) to predict binding affinities for enzymes like COX-2, followed by in vitro validation .
  • Gene expression profiling : Conduct RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., oxidative stress or apoptosis) .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound derivatives?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified ethyl groups (e.g., fluorination or elongation) and test for enhanced bioactivity .
  • Crystallographic analysis : Determine 3D structures of derivatives bound to target proteins (e.g., X-ray diffraction) to guide rational design .
  • QSAR modeling : Train machine learning models on physicochemical descriptors (logP, polar surface area) to predict activity .

Q. What methodological gaps exist in current research on this compound, and how can they be addressed?

Methodological Answer:

  • Reporting standards : Adopt BEES-C criteria for biomonitoring studies to ensure documentation of sample contamination controls and stability tests .
  • Cross-disciplinary collaboration : Integrate environmental science, toxicology, and metabolomics to build comprehensive exposure-response models .
  • Open-data platforms : Share raw datasets in repositories like Figshare to enable meta-analyses and reduce reproducibility crises .

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